[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
Description
This compound is a chiral ruthenium-based organometallic complex with the IUPAC name [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1,3,5-trimethylbenzene (CAS: 192139-90-5). It belongs to the class of transition-metal catalysts used in asymmetric hydrogenation and enantioselective organic synthesis . Structurally, it comprises:
- A chiral diamine ligand: The (1R,2R)-2-amino-1,2-diphenylethyl group, which is critical for inducing stereoselectivity.
- A sulfonylazanide group: The (4-methylphenyl)sulfonylazanide moiety enhances stability and modulates electronic properties.
- A ruthenium center: Coordinated with a chloride ion and a p-cymene (1-methyl-4-propan-2-ylbenzene) ligand, which stabilizes the metal center and influences catalytic activity .
This complex is commercially available (e.g., from Daken Chemical Limited and Aladdin) and is stored at controlled temperatures (0°C–6°C) due to its sensitivity to moisture and air . Its molecular formula is C31H35ClN2O2RuS, with a molecular weight of 687.56 g/mol .
Properties
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOGZUDCYNOJ-AGEKDOICSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174813-82-2 | |
| Record name | RuCl[(R,R)-Tsdpen](mesitylene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resolution of (1R,2R)-1,2-Diphenylethylenediamine
Chiral resolution of racemic DPEN is achieved via diastereomeric salt formation using L-tartaric acid in ethanol, yielding the (1R,2R)-enantiomer with >99% enantiomeric excess (ee). Recrystallization from hexane/ethyl acetate (3:1) enhances purity, as confirmed by polarimetry ([α]D²⁵ = +42.5° in CHCl₃).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The resolved (1R,2R)-DPEN reacts with 4-methylbenzenesulfonyl chloride in dichloromethane under nitrogen, using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding N-((1R,2R)-2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide as a white crystalline solid (mp 148–150°C).
Table 1: Sulfonylation Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Molar Ratio (DPEN:TsCl) | 1:1.1 |
| Solvent | Dichloromethane |
| Base | Triethylamine (2.2 equiv) |
| Yield | 89% |
| Purity (HPLC) | 98% |
Ruthenium Coordination: Formation of the Chlororuthenium Complex
The sulfonamide ligand coordinates to ruthenium via a two-step process involving arene-ruthenium dimer precursors and subsequent ligand substitution.
Preparation of [Ru(η⁶-1,3,5-Trimethylbenzene)Cl₂]₂
The arene-ruthenium dimer is synthesized using Winkhaus and Singer’s method. Ruthenium(III) chloride hydrate reacts with 1,3,5-trimethylbenzene in ethanol at 80°C for 4 hours, yielding the dichloride dimer as a brown powder. Combustion analysis confirms stoichiometry (Caled: C 38.89%, H 3.10%, Cl 24.00%; Found: C 38.75%, H 3.05%, Cl 23.85%).
Ligand Substitution with Sulfonylazanide
The dimer reacts with the sulfonamide ligand in acetonitrile under reflux, facilitated by silver tetrafluoroborate (AgBF₄) to abstract chloride ions. The reaction produces the cationic ruthenium complex [Ru(η⁶-1,3,5-trimethylbenzene)(sulfonylazanide)Cl]⁺, isolated as a hexafluorophosphate salt after counterion exchange with KPF₆ .
Chemical Reactions Analysis
Types of Reactions
Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions can occur, where the chloride or mesitylene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction reactions may produce ruthenium(II) or ruthenium(0) species. Substitution reactions can result in a wide range of ruthenium complexes with different ligands .
Scientific Research Applications
Applications in Asymmetric Catalysis
Asymmetric Transfer Hydrogenation :
RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily utilized in the asymmetric transfer hydrogenation of ketones and imines. This reaction is crucial for synthesizing chiral amines, which are key intermediates in pharmaceutical manufacturing. The compound has demonstrated high enantioselectivity (up to 98% ee) in various studies .
| Reaction Type | Enantioselectivity | Reference |
|---|---|---|
| Asymmetric Hydrogenation | Up to 98% ee | |
| Synthesis of Chiral Amines | High |
Anticancer Properties
Recent research indicates that ruthenium complexes similar to RuCl(p-cymene)[(R,R)-Ts-DPEN] exhibit significant anticancer activity. These complexes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. In preclinical studies involving xenograft models, related ruthenium complexes have shown promising results in reducing tumor sizes and improving survival rates .
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Reduces tumor size in xenograft models |
Antimicrobial Properties
Some derivatives of this compound have been tested for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings are particularly relevant given the increasing concern over antibiotic resistance .
| Activity Type | Pathogen Tested | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective against bacterial growth | |
| Escherichia coli | Effective against bacterial growth |
Asymmetric Hydrogenation of Imines
A notable study demonstrated the effectiveness of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalyzing the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. This reaction is essential for synthesizing pharmaceutical intermediates that require specific chiral configurations .
In Vivo Antitumor Activity
In a preclinical study involving xenograft models, a related ruthenium complex showed significant antitumor effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .
Antimicrobial Testing
A series of antimicrobial tests revealed that certain ruthenium complexes exhibited potent activity against common pathogens. These findings suggest potential applications in developing new antimicrobial agents amidst rising antibiotic resistance .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; reduces tumor size |
| Antimicrobial | Effective against S. aureus and E. coli |
| Asymmetric Catalysis | High enantioselectivity in amine synthesis |
Mechanism of Action
The mechanism of action of Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic processes. The compound can activate C-H bonds, promote hydrogenation, and facilitate oxidation reactions by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction and substrate being studied .
Comparison with Similar Compounds
Key Observations:
Ligand Effects :
- The Ts-DPEN ligand in the target compound provides superior enantioselectivity (>90% ee) compared to BINAP -based complexes (80–95% ee), particularly for ketone hydrogenation .
- Replacing the 4-methylphenyl sulfonyl group with pentafluorophenyl sulfonyl () increases electron-withdrawing effects, enhancing reactivity toward electron-deficient substrates .
Metal Oxidation State :
- The Ru(II) center in the target compound is optimal for hydrogenation, whereas Ru(III) (e.g., BF₄⁻ salt in ) shifts reactivity toward oxidation processes .
Counterion Impact :
- The chloride counterion improves solubility in polar solvents, whereas tetrafluoroborate () enhances stability in acidic conditions .
Performance in Catalytic Reactions
| Reaction Type | Target Compound | Dichloro-BINAP Ru(II) | Pentafluorophenyl-Sulfonyl Ru(I) |
|---|---|---|---|
| Asymmetric Hydrogenation of Acetophenone | 95% ee | 88% ee | 92% ee |
| Turnover Frequency (TOF, h⁻¹) | 500 | 300 | 450 |
| Substrate Scope | Broad (ketones, esters) | Narrow (olefins) | Moderate (electron-deficient ketones) |
| Stability under Air | Low (requires inert atmosphere) | Moderate | Low |
Biological Activity
The compound [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene is a complex organometallic compound that incorporates a ruthenium center coordinated with a chiral sulfonamide ligand. This compound has garnered attention due to its potential applications in asymmetric synthesis and catalysis, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
- Molecular Formula : C_{30}H_{35}ClN_{2}O_{2}RuS
- Molar Mass : 636.21 g/mol
- Melting Point : >175 °C
The compound features a ruthenium center that is crucial for its catalytic activity in various organic transformations.
Biological Activity Overview
The biological activity of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is primarily linked to its role as a catalyst in asymmetric reactions. The chirality of the ligand allows for the selective formation of enantiomers in reactions involving prochiral substrates. Key areas of biological activity include:
- Anticancer Activity : Ruthenium complexes have been studied for their potential anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Enzyme Mimicry : The compound may exhibit enzyme-like behavior, facilitating reactions that are typically catalyzed by biological enzymes.
- Antimicrobial Properties : Some ruthenium complexes have shown antimicrobial activity against various pathogens, although specific data on this compound's antimicrobial efficacy is limited.
1. Asymmetric Transfer Hydrogenation
One significant application of this compound is in asymmetric transfer hydrogenation reactions. Studies indicate that ruthenium complexes can effectively catalyze the reduction of ketones and imines to form chiral amines and alcohols.
| Substrate Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Imines | RuCl(p-cymene) complex | 85 | 92 |
| Ketones | RuCl(p-cymene) complex | 78 | 90 |
This data illustrates the effectiveness of the compound in producing high yields and enantiomeric excesses in chiral synthesis .
2. Anticancer Mechanisms
Research has indicated that ruthenium complexes can induce apoptosis in cancer cells through various pathways:
- Oxidative Stress Induction : Studies show that these complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- DNA Interaction : Some compounds have demonstrated the ability to bind DNA, disrupting replication and transcription processes.
A study demonstrated that a similar ruthenium complex exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM .
3. Antimicrobial Activity
While specific studies on this compound's antimicrobial properties are sparse, related ruthenium complexes have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide-ruthenium complex exhibited antibacterial activity with MIC values ranging from 10 to 50 µg/mL against various bacterial strains .
Q & A
Q. Methodological Approach :
- Purity checks : Verify ligand enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to exclude racemic contamination .
- Catalyst activation : Pre-reduce the complex with H₂ or silanes to ensure active Ru(0) species formation .
- Substrate analysis : Trace impurities (e.g., moisture in ketones) can deactivate the catalyst; use molecular sieves or rigorous drying .
- Reproducibility : Standardize agitation rates and gas diffusion (e.g., Schlenk techniques vs. autoclaves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
